molecular formula C21H17ClF3N3O3 B8068773 Eleclazine hydrochloride CAS No. 1622226-81-6

Eleclazine hydrochloride

Número de catálogo B8068773
Número CAS: 1622226-81-6
Peso molecular: 451.8 g/mol
Clave InChI: ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eleclazine hydrochloride is a useful research compound. Its molecular formula is C21H17ClF3N3O3 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Enhanced Selectivity for Long QT Syndrome Type 3 : Eleclazine exhibits a high degree of selectivity for cardiac late sodium current (INa) over peak INa, particularly beneficial in long QT syndrome type 3 (LQT3) and overlap LQT3/Brugada syndrome. This selectivity is significant in addressing these specific cardiac conditions, with eleclazine inhibiting late INa from both wild-type and mutant channels effectively (El-Bizri et al., 2017).

  • Protection Against Atrial Arrhythmias : In a porcine model, eleclazine demonstrated efficacy in protecting against atrial premature beats and atrial fibrillation. This was achieved through the inhibition of late INa, highlighting its potential in treating cardiac arrhythmias (Fuller et al., 2016).

  • Effects in Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes : Research on human induced pluripotent stem cell–derived cardiomyocytes indicated that eleclazine, along with GS-967, can reduce peak sodium current in a use-dependent manner. This property contributes to its antiarrhythmic efficacy, with unique effects on sodium channel inhibition (Potet et al., 2020).

  • Protection Against Ischemia-Induced Vulnerability : Eleclazine provides protection against ischemia-induced atrial fibrillation and repolarization abnormalities in both atrial and ventricular settings. This is especially relevant in conditions of myocardial ischemia, which can initiate arrhythmias (Justo et al., 2016).

  • Impact on Defibrillation Threshold and Ventricular Fibrillation : Interestingly, eleclazine does not significantly alter the defibrillation threshold or the dominant frequency of ventricular fibrillation, suggesting its suitability for use in patients with implantable cardioverter defibrillators (Silva et al., 2017).

  • Atrial-Ventricular Differences in Inhibition : Eleclazine shows similar effects in inhibiting voltage-gated Na+ currents in both atrial and ventricular myocytes, with potential for atrial-selective antiarrhythmic action. This indicates its utility across different cardiac cell types (Caves et al., 2020).

  • Reduction of Atrial Fibrillation Dominant Frequency : In cultured atrial myocyte monolayers, eleclazine effectively reduced the dominant frequency of atrial fibrillation and facilitated arrhythmia suppression. This showcases its potential in managing atrial fibrillation at a cellular level (Serrano et al., 2020).

  • Superiority to Flecainide in Suppressing Ventricular Tachycardia : When compared with flecainide, eleclazine was found to be more effective in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in a porcine model. This highlights its potential superiority over some existing treatments for certain types of ventricular arrhythmias (Bacic et al., 2017).

Propiedades

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1448754-43-5
Record name Eleclazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELECLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eleclazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Eleclazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Eleclazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Eleclazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Eleclazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Eleclazine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.